7-Phenyl-3-hepten-2-one O-methyl oxime
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Overview
Description
7-Phenyl-3-hepten-2-one O-methyl oxime is an organic compound with the molecular formula C14H19NO and a molecular weight of 217.31 g/mol . It is a derivative of oxime, which is a functional group containing the C=N-OH moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-3-hepten-2-one O-methyl oxime typically involves the reaction of 7-Phenyl-3-hepten-2-one with methoxyamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via the formation of an intermediate oxime, which is then methylated to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Phenyl-3-hepten-2-one O-methyl oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The oxime group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Corresponding amines.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
7-Phenyl-3-hepten-2-one O-methyl oxime has several scientific research applications:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Phenyl-3-hepten-2-one O-methyl oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Hepten-2-one O-methyl oxime: Similar structure but lacks the phenyl group.
7-Phenyl-3-hepten-2-one: Lacks the oxime group.
Methoxy (7-phenylhept-3-en-2-ylidene)amine: Another derivative with a different functional group.
Uniqueness
7-Phenyl-3-hepten-2-one O-methyl oxime is unique due to the presence of both the phenyl group and the oxime group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H19NO |
---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
N-methoxy-7-phenylhept-3-en-2-imine |
InChI |
InChI=1S/C14H19NO/c1-13(15-16-2)9-5-3-6-10-14-11-7-4-8-12-14/h4-5,7-9,11-12H,3,6,10H2,1-2H3 |
InChI Key |
OXMYNPYDMDLECZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOC)C=CCCCC1=CC=CC=C1 |
Origin of Product |
United States |
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